

rac Practolol-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: *rac Practolol-d3*

Cat. No.: B587756

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In-Depth Technical Guide: Practolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Practolol-d7, a deuterated analog of the β -adrenergic receptor antagonist, practolol. This document outlines its chemical properties, and potential applications in research and development, particularly in pharmacokinetic and metabolic studies.

Core Data Presentation

For clarity and ease of comparison, the fundamental quantitative data for Practolol-d7 are summarized in the table below.

Parameter	Value	Reference
CAS Number	1185137-77-9	N/A
Molecular Weight	273.39 g/mol	N/A
Molecular Formula	C ₁₄ H ₁₅ D ₇ N ₂ O ₃	N/A

Note: The user initially requested information for Practolol-d3. However, publicly available data and commercial standards predominantly feature the heptadeuterated (d7) form. This guide focuses on Practolol-d7.

Experimental Applications and Methodologies

Deuterated standards like Practolol-d7 are invaluable in analytical chemistry, primarily serving as internal standards in quantitative mass spectrometry-based assays. The deuterium labeling provides a distinct mass shift from the unlabeled parent compound, allowing for precise and accurate quantification in complex biological matrices by correcting for variations during sample preparation and analysis.

General Experimental Workflow for Quantification in Biological Samples

A typical experimental workflow for the quantification of practolol in biological samples using Practolol-d7 as an internal standard involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that can be adapted for specific research needs.



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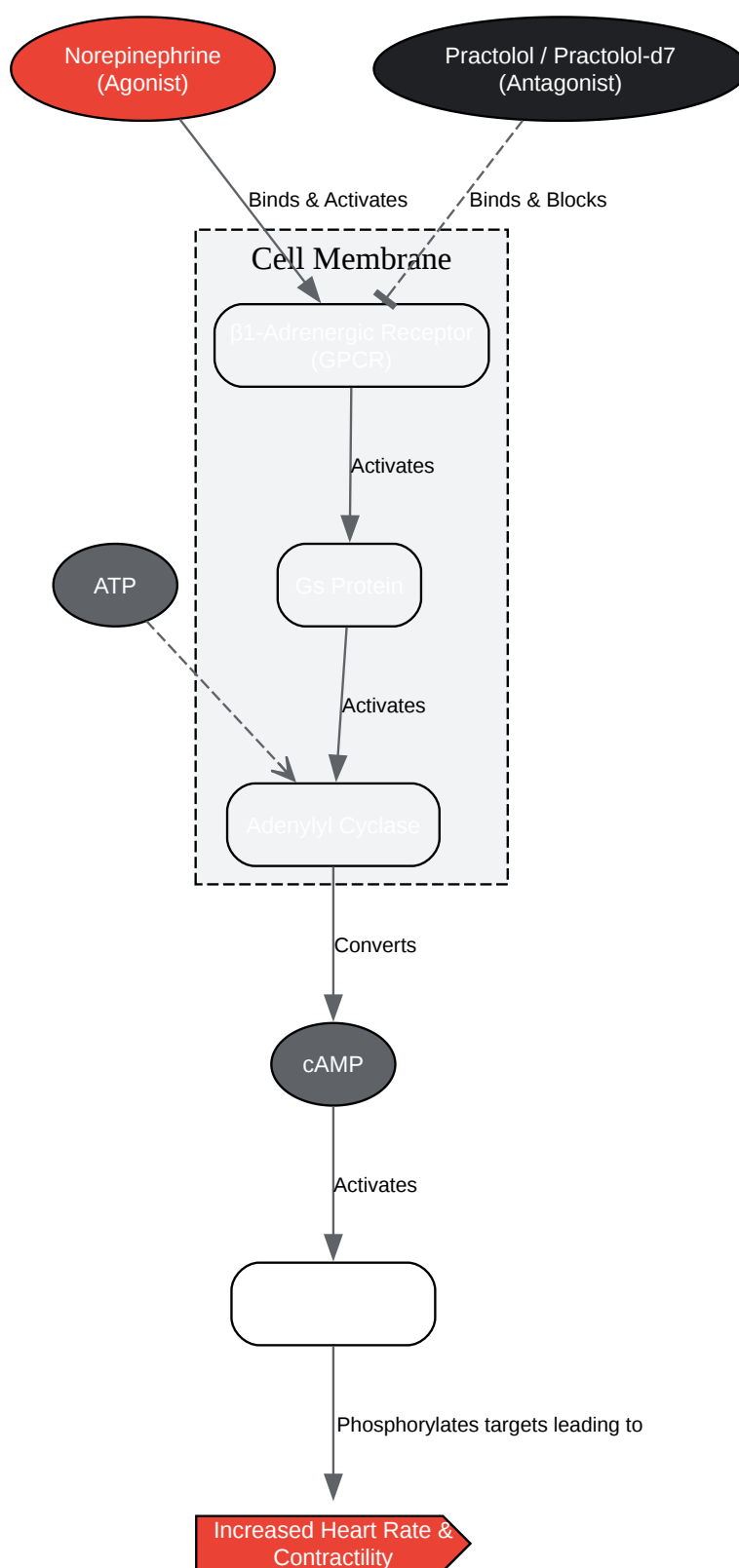
Caption: General workflow for the quantification of practolol using Practolol-d7.

Signaling Pathway of Practolol

Practolol is a selective β_1 -adrenergic receptor antagonist. Its mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β_1 -receptors, which are predominantly found in cardiac tissue. This blockade inhibits the downstream signaling cascade that is normally initiated by catecholamine binding.

The binding of an agonist (like norepinephrine) to the β_1 -adrenergic receptor, a G-protein coupled receptor (GPCR), activates the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate

Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy) and contractility (inotropy). By competitively inhibiting the initial binding of agonists, practolol attenuates this entire signaling pathway.



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Caption: Simplified signaling pathway of the β 1-adrenergic receptor and the inhibitory action of practolol.

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